![molecular formula C13H18N2O4 B1300981 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid CAS No. 325970-23-8](/img/structure/B1300981.png)
7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of kainoid amino acids from 7-azabicyclo[2.2.1]heptadienes is achieved through a tandem radical addition-homoallylic radical rearrangement, which is a key step in producing polysubstituted pyrrolidines and kainoid amino acids . Similarly, the synthesis of quinolone derivatives with antibacterial activity involves the design and synthesis of novel compounds with specific configurations, indicating the importance of stereochemistry in the synthesis of such compounds . The synthesis of a non-chiral 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, is achieved in six steps from a dibromohexanedioate precursor . These methods suggest that the synthesis of 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid would likely involve multi-step organic synthesis with careful attention to stereochemistry and functional group transformations.
Molecular Structure Analysis
The molecular structure of compounds similar to 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid is characterized by the presence of bicyclic and heterocyclic frameworks, as well as various functional groups that are crucial for biological activity . The stereochemistry and the specific substituents on these frameworks can significantly influence the properties and potential applications of the compounds. For example, the absolute stereochemistry at the 2-position of the pyrrolidine ring is critical for maintaining antibacterial activity in quinolonecarboxylic acids .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include radical addition, homoallylic radical rearrangement, oxidative cleavage, and double alkylation . These reactions are used to introduce and modify functional groups, which are essential for the biological activity of the compounds. The papers suggest that similar reactions could be involved in the synthesis and functionalization of 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid, such as water solubility and log P, are influenced by their molecular structures and the presence of specific functional groups . These properties are important for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). The papers indicate that modifications to the molecular structure can be used to improve solubility and pharmacokinetic properties while maintaining potent biological activity .
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Chemistry
Compounds with functionalities similar to 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid, such as L-proline and its derivatives, have been widely recognized for their role as versatile organo-catalysts in organic chemistry. These compounds facilitate various asymmetric syntheses, including Aldol condensation, Mannich reaction, and Michael Addition, among others. They are crucial in synthesizing heterocyclic skeletons, which are foundational in over 60% of drugs and agrochemicals, highlighting their significance in developing new chemical entities with therapeutic potential (Thorat et al., 2022).
Role in Understanding Environmental Chemistry
The study of benzene polycarboxylic acids (BPCA), a class of compounds related in structural complexity to 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid, provides insights into condensed organic matter in soils and aquatic systems. This research helps in understanding the qualitative and quantitative analysis of pyrogenic black carbons and organic matter, shedding light on environmental behaviors of contaminants and organic matter distribution in ecosystems (Chang et al., 2018).
Potential in Cancer Therapy
Similar compounds, such as 7-Methyljuglone, have shown a variety of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis of these compounds has been described, offering a pathway for future research and valorization accomplishments in therapeutic applications (Mbaveng & Kuete, 2014).
Biotechnology and Production
The production of amino acids and their derivatives through biotechnology methods is of great significance in the pharmaceutical industry. These methods, mostly utilizing specially developed mutants of C. glutamicum or E. coli, demonstrate the vital role of biotechnology in the industrial production of amino acids. This production is essential for developing new pharmaceuticals and understanding the metabolic processes in cancer and other diseases (Ivanov et al., 2013).
Eigenschaften
IUPAC Name |
7-[(5-hydroxypyridine-3-carbonyl)amino]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-11-7-10(8-14-9-11)13(19)15-6-4-2-1-3-5-12(17)18/h7-9,16H,1-6H2,(H,15,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCBUOAQGBKVRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)NCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365101 |
Source


|
| Record name | 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid | |
CAS RN |
325970-23-8 |
Source


|
| Record name | 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B1300905.png)



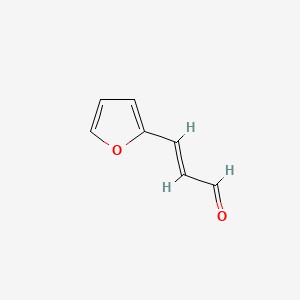

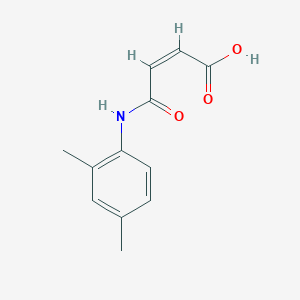
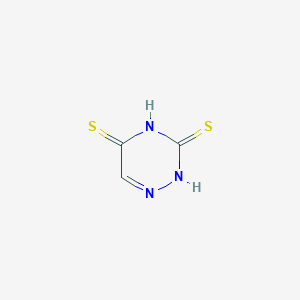
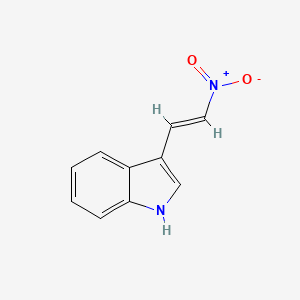
![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)


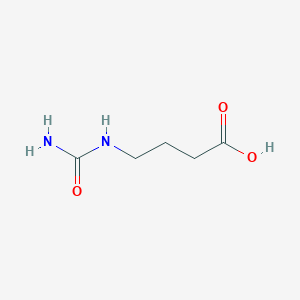
![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)